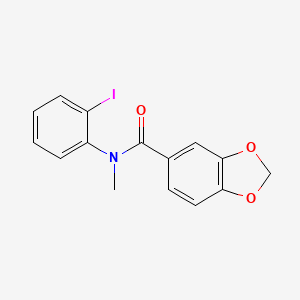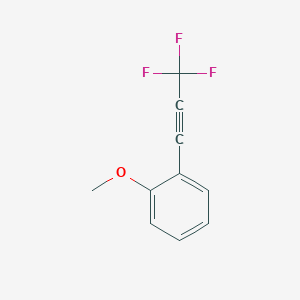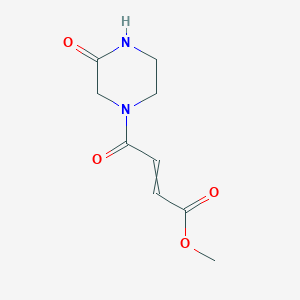![molecular formula C12H21NSn B14275698 N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine CAS No. 138174-71-7](/img/structure/B14275698.png)
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a trimethylstannyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine typically involves the reaction of a suitable precursor with trimethylstannyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various substituted phenylmethanamines.
Scientific Research Applications
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound can be employed in biochemical studies to investigate the effects of organotin compounds on biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trimethylstannyl group can facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-[2-(trimethoxysilyl)phenyl]methanamine: Similar structure with a trimethoxysilyl group instead of a trimethylstannyl group.
N,N-Dimethyl-2-propanamine: A simpler amine with a different substitution pattern.
N-Propyl-1-propanamine: Another amine with a different alkyl substitution.
Uniqueness
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where organotin compounds are required.
Properties
CAS No. |
138174-71-7 |
|---|---|
Molecular Formula |
C12H21NSn |
Molecular Weight |
298.01 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-trimethylstannylphenyl)methanamine |
InChI |
InChI=1S/C9H12N.3CH3.Sn/c1-10(2)8-9-6-4-3-5-7-9;;;;/h3-6H,8H2,1-2H3;3*1H3; |
InChI Key |
RPDBIZZPSMZXAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)


![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
